2-Chloro-5-[(2-naphthylsulfanyl)methyl]-1,3-thiazole
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Overview
Description
2-Chloro-5-[(2-naphthylsulfanyl)methyl]-1,3-thiazole is a heterocyclic compound that contains both a thiazole ring and a naphthyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiazole ring imparts unique chemical properties, making it a valuable intermediate in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets, leading to various physiological changes .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives are known to exhibit a range of biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(2-naphthylsulfanyl)methyl]-1,3-thiazole typically involves the reaction of 2-chlorothiazole with 2-naphthylthiol in the presence of a suitable base. The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane or toluene. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[(2-naphthylsulfanyl)methyl]-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The naphthyl group can be reduced to form dihydronaphthyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Products include 2-amino-5-[(2-naphthylsulfanyl)methyl]-1,3-thiazole.
Oxidation Reactions: Products include 2-chloro-5-[(2-naphthylsulfinyl)methyl]-1,3-thiazole.
Reduction Reactions: Products include 2-chloro-5-[(2-dihydronaphthylsulfanyl)methyl]-1,3-thiazole.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-chloromethylthiazole: A related compound with similar chemical properties but different reactivity due to the presence of a chloromethyl group.
2-Chloro-5-[(phenylsulfanyl)methyl]-1,3-thiazole: Similar structure but with a phenyl group instead of a naphthyl group.
Uniqueness
2-Chloro-5-[(2-naphthylsulfanyl)methyl]-1,3-thiazole is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
2-chloro-5-(naphthalen-2-ylsulfanylmethyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNS2/c15-14-16-8-13(18-14)9-17-12-6-5-10-3-1-2-4-11(10)7-12/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RARQUFXNLYYRFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)SCC3=CN=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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